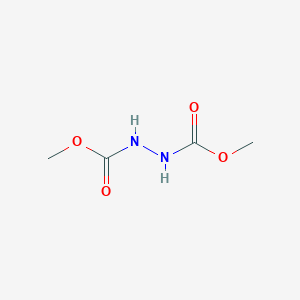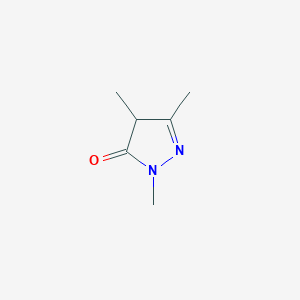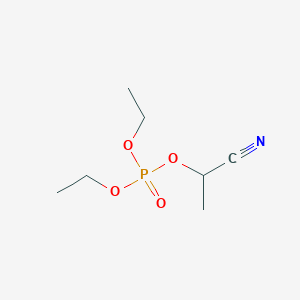
Dimethyl hydrazine-1,2-dicarboxylate
Overview
Description
Dimethyl hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hydrazine and is characterized by the presence of two ester groups attached to the hydrazine moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Dimethyl hydrazine-1,2-dicarboxylate, also known as 1,2-dimethylhydrazine (DMH), is a member of the class of hydrazines . It is a strong DNA alkylating agent and is primarily targeted towards DNA molecules .
Mode of Action
DMH interacts with DNA molecules by alkylating them . Alkylation is a process where an alkyl group is transferred from one molecule to another. In this case, DMH transfers an alkyl group to the DNA molecule, which can lead to significant changes in the DNA structure and function .
Biochemical Pathways
DMH, after a series of metabolic reactions, reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS) . These ROS further alkylate the DNA and initiate the development of colon carcinogenesis . The main pathway involves the hepatic conversion of DMH to azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion .
Pharmacokinetics
It is known that dmh undergoes a series of metabolic reactions before it reaches the colon .
Result of Action
The alkylation of DNA by DMH can lead to mutations and DNA damage, which can initiate the development of colon carcinogenesis . This is why DMH is widely used as a carcinogen to induce colon cancer in animal models .
Action Environment
The action of DMH can be influenced by various environmental factors. For example, dietary habits can play a crucial role in the development of colorectal cancer induced by DMH . Rapid urbanization and extensive growth of economic conditions influence people to adopt a western dietary style, which consists of high-fat, high-protein, low-carbohydrate, and low dietary fiber. This unbalanced diet is considered to be an important causative factor for the increased mortality in recent years .
Biochemical Analysis
Biochemical Properties
Dimethyl hydrazine-1,2-dicarboxylate interacts with various enzymes, proteins, and other biomolecules. It is known to react with aldehydes and ketones to form oximes or hydrazones . The nature of these interactions is largely dependent on the specific biochemical context in which they occur.
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been used as a carcinogen to induce colon cancer in animal models . It influences cell function by inducing changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been used to induce colon cancer in rats, with the effects varying depending on the dosage . High doses can lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways it is involved in are complex and depend on the specific biochemical context.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be affected by these processes .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically involves the following steps:
Mixing: Hydrazine hydrate is mixed with diethyl oxalate in a suitable solvent, such as ethanol.
Reaction: The mixture is heated under reflux conditions for several hours to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Dimethyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include hydrazones, azines, and various substituted hydrazine derivatives .
Scientific Research Applications
Dimethyl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving hydrazine derivatives.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Diethyl hydrazine-1,2-dicarboxylate
- Dimethyl hydrazine-1,2-dicarboxylate-triphenylphosphine oxide
- Hydrazine hydrate
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other hydrazine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
methyl N-(methoxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJLPBVJCYVEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295532 | |
| Record name | dimethyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17643-54-8 | |
| Record name | 17643-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17643-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrazidodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of Dimethyl hydrazine-1,2-dicarboxylate?
A1: Research indicates that this compound can form a complex crystal structure with Triphenylphosphine oxide. In this structure, two molecules of each compound are connected through moderate-strength N—H⋯O hydrogen bonds and are related by a twofold rotational axis []. Additionally, weak C—H⋯O contacts further stabilize the crystal structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)




